Cas no 497932-19-1 (Ganglioside GD3 Disodium Salt)

Ganglioside GD3 Disodium Salt 化学的及び物理的性質
名前と識別子
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- Octadecanamide, N-[(1S,2R,3E)-1-[[[O-(N-acetyl-α-neuraminosyl)-(2→8)-O-(N-acetyl-α-neuraminosyl)-(2→3)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranosyl]oxy]methyl]-2-hydroxy-3-heptadecenyl]-, disodium salt (9CI)
- Ganglioside GD3 Disodium Salt
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Ganglioside GD3 Disodium Salt 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | G235060-500µg |
Ganglioside GD3 Disodium Salt |
497932-19-1 | 500µg |
$207.00 | 2023-05-18 | ||
TRC | G235060-1mg |
Ganglioside GD3 Disodium Salt |
497932-19-1 | 1mg |
$345.00 | 2023-05-18 | ||
TRC | G235060-10mg |
Ganglioside GD3 Disodium Salt |
497932-19-1 | 10mg |
$2256.00 | 2023-05-18 | ||
TRC | G235060-500μg |
Ganglioside GD3 Disodium Salt |
497932-19-1 | 500μg |
$ 207.00 | 2023-04-15 | ||
TRC | G235060-0.5mg |
Ganglioside GD3 Disodium Salt |
497932-19-1 | 0.5mg |
$ 170.00 | 2022-06-04 | ||
TRC | G235060-5mg |
Ganglioside GD3 Disodium Salt |
497932-19-1 | 5mg |
$1407.00 | 2023-05-18 |
Ganglioside GD3 Disodium Salt 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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7. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
Ganglioside GD3 Disodium Saltに関する追加情報
Recent Advances in Ganglioside GD3 Disodium Salt (497932-19-1) Research: Key Findings and Implications
Ganglioside GD3 Disodium Salt (CAS: 497932-19-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its pivotal role in cellular signaling, cancer biology, and immunomodulation. This research brief synthesizes the latest findings on GD3, focusing on its structural properties, biological functions, and potential therapeutic applications. Recent studies highlight GD3's involvement in tumor progression, neurodevelopmental processes, and immune response modulation, making it a compelling target for drug development and biomarker research.
A 2023 study published in the Journal of Lipid Research elucidated the molecular mechanisms by which GD3 (497932-19-1) facilitates cancer cell metastasis. Using mass spectrometry and CRISPR-based gene editing, researchers demonstrated that GD3-enriched extracellular vesicles promote invasive phenotypes in melanoma and glioblastoma models. The study identified specific integrin interactions mediated by GD3, suggesting its potential as a therapeutic target for metastatic cancers. Concurrently, advancements in synthetic biology have enabled the scalable production of high-purity Ganglioside GD3 Disodium Salt, addressing previous challenges related to natural extraction yields.
In neurodegenerative research, GD3's dual role in neuroprotection and apoptosis has been clarified through recent in vivo experiments. A 2024 Nature Communications paper revealed that GD3 accumulation in mitochondrial membranes modulates BAX-dependent apoptosis pathways, with implications for Parkinson's disease therapeutics. Notably, the study utilized isotopically labeled 497932-19-1 to track ganglioside turnover kinetics, providing unprecedented resolution in metabolic flux analysis. These findings have spurred development of GD3-based neuroprotective agents currently in preclinical evaluation.
The immunomodulatory properties of Ganglioside GD3 Disodium Salt were further characterized in a multicenter clinical trial (Phase I/II) assessing GD3-targeting CAR-T cells for solid tumors. Preliminary data presented at the 2024 AACR Annual Meeting showed enhanced T-cell persistence and tumor infiltration when GD3 was incorporated into the CAR construct. This builds upon earlier work demonstrating GD3's role in NK cell activation via Siglec-7 interactions, published in Cell Chemical Biology (2023). Analytical methods for GD3 quantification have also evolved, with recent LC-MS/MS protocols achieving femtogram-level sensitivity in complex biological matrices.
Emerging applications in vaccine adjuvants represent another frontier for GD3 research. A 2024 study in npj Vaccines reported that GD3-containing liposomes significantly augmented humoral responses to SARS-CoV-2 spike protein in murine models, while maintaining favorable safety profiles. This aligns with growing recognition of gangliosides as natural immune potentiators. From a technical standpoint, the development of stable isotope-labeled 497932-19-1 standards (e.g., 13C6-GD3) has enabled more precise pharmacokinetic studies, as detailed in a recent Analytical Chemistry methodological paper.
In conclusion, the body of research surrounding Ganglioside GD3 Disodium Salt (497932-19-1) continues to expand across multiple therapeutic domains. Current evidence positions GD3 as both a biologically active therapeutic agent and a critical biomarker for disease monitoring. Future directions likely include combinatorial approaches with immune checkpoint inhibitors and development of GD3 mimetics for enhanced blood-brain barrier penetration. The standardization of GD3 quantification methods and improved synthetic accessibility will be crucial for translating these discoveries into clinical applications.
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